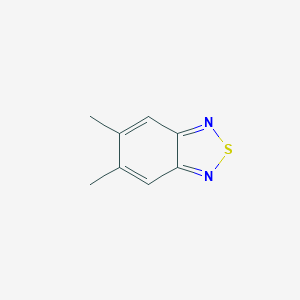

5,6-Dimethyl-2,1,3-benzothiadiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCMLCGOLBUDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351084 | |

| Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1887-60-1 | |

| Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,6-Dimethyl-2,1,3-benzothiadiazole from 4,5-dimethyl-1,2-phenylenediamine

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5,6-Dimethyl-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of advanced functional materials. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit utilized in organic semiconductors, fluorescent probes, and photovoltaics.[1] This document details the efficient cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with thionyl chloride, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. It is intended for researchers, chemists, and materials scientists engaged in the synthesis of novel organic electronic materials.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. Its electron-deficient nature makes it an exceptional building block for creating donor-acceptor (D-A) type conjugated molecules.[2][3] These materials are integral to the advancement of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1][4] The strategic placement of substituents on the BTD core allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, which are critical for device performance.[2]

The target molecule, this compound, is synthesized from the readily available precursor 4,5-dimethyl-1,2-phenylenediamine. This targeted synthesis provides a direct route to a BTD derivative with enhanced solubility and specific electronic modifications conferred by the methyl groups.[5] This guide focuses on the most robust and widely adopted synthetic method: the reaction of an ortho-phenylenediamine with thionyl chloride.[5]

Materials and Reagents

Successful and safe synthesis requires high-purity reagents and adherence to appropriate handling procedures. The following table summarizes the key materials for this protocol.

| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | C₈H₁₂N₂ | 136.19 | Light-sensitive solid, skin and eye irritant.[6] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | Colorless to yellow fuming liquid, highly corrosive, reacts violently with water, toxic if inhaled.[7][8] |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Colorless liquid with a strong, unpleasant odor. Acts as a base to neutralize HCl. Flammable. |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous grade recommended. Flammable liquid, used as a solvent. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent for extraction and chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Nonpolar solvent for chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography (200-400 mesh). |

The Core Synthesis: Mechanism and Rationale

The synthesis of this compound is achieved through an electrophilic cyclocondensation reaction. The process is efficient and provides a direct pathway to the fused heterocyclic system.

Reaction Scheme

Mechanistic Pathway

The reaction proceeds through a well-established mechanism involving the sequential reaction of the amine groups of the ortho-phenylenediamine with thionyl chloride.

-

Initial Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion.

-

Second Nucleophilic Attack & Cyclization: The resulting intermediate undergoes a second, intramolecular nucleophilic attack from the adjacent amino group onto the sulfur atom. This step forms the five-membered thiadiazole ring.

-

Aromatization: The cyclic intermediate subsequently eliminates water and hydrogen chloride to form the stable, aromatic 2,1,3-benzothiadiazole ring system. Pyridine is added to the reaction as a mild base to neutralize the two equivalents of HCl produced, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Reaction mechanism for benzothiadiazole formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

Safety Precautions

-

Thionyl chloride is extremely corrosive and toxic .[8][9] It reacts violently with water to release toxic gases (HCl and SO₂).[7][10] This entire procedure must be performed in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9][10]

-

All glassware must be thoroughly dried before use to prevent violent reactions with thionyl chloride. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (5.0 g, 36.7 mmol) and pyridine (8.8 mL, 109 mmol, ~3 eq.) in 100 mL of anhydrous toluene.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Causality: The initial reaction with thionyl chloride is exothermic. Cooling the mixture allows for better control over the reaction rate and prevents the formation of unwanted byproducts.

-

-

Addition of Thionyl Chloride: Add thionyl chloride (3.2 mL, 44.0 mmol, 1.2 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Causality: Slow, dropwise addition is crucial to manage the exothermicity of the reaction and ensure efficient mixing.[11]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient (e.g., starting with 100% hexane and gradually increasing the proportion of DCM).[3] Combine the fractions containing the product and remove the solvent to yield this compound as a solid.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product.

Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Yellowish or off-white solid |

| Melting Point | Data not consistently available in searched literature; typically determined experimentally. |

| Mass Spec. (EI) | Expected m/z: 164.04 [M]⁺ |

NMR Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, a simplified NMR spectrum is expected.

¹H NMR (Expected, in CDCl₃): The spectrum should exhibit two singlets.

-

Aromatic Protons (H-4, H-7): A singlet in the aromatic region, estimated around δ 7.5-7.8 ppm.

-

Methyl Protons (2 x -CH₃): A singlet integrating to 6 protons, estimated in the upfield region around δ 2.4-2.6 ppm.

¹³C NMR (Expected, in CDCl₃): The spectrum should exhibit four distinct signals due to molecular symmetry.

-

C-N carbons (C-4a, C-7a): Quaternary carbons of the fused ring, estimated around δ 152-155 ppm.

-

C-CH carbons (C-5, C-6): Carbons bearing the methyl groups, estimated around δ 135-140 ppm.

-

C-H carbons (C-4, C-7): Aromatic carbons attached to protons, estimated around δ 125-130 ppm.

-

-CH₃ carbons: Methyl group carbons, estimated around δ 19-21 ppm.

References

-

Loba Chemie. (n.d.). THIONYL CHLORIDE AR - Safety Data Sheet. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Honisz, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. [Link]

-

Li, M., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]

-

PubChem. (n.d.). 2,1,3-Benzothiadiazole. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Gryba, J., et al. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

-

Dias, F. I., et al. (2015). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. [Link]

-

Ryan, R. T. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?. ResearchGate. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-amino-6-methylbenzothiazole (C8H8N2S) [pubchemlite.lcsb.uni.lu]

- 10. 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR [m.chemicalbook.com]

- 11. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethyl-2,1,3-benzothiadiazole

Abstract

5,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the fusion of a benzene ring with a thiadiazole ring and substituted with two methyl groups, make it a valuable scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. The synthesis, structural elucidation, and key physicochemical parameters are discussed in detail, supported by experimental protocols and data analysis.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole ring system is a privileged scaffold in medicinal chemistry due to its isosteric relationship with purines and its ability to engage in a wide range of non-covalent interactions. The addition of dimethyl groups at the 5 and 6 positions significantly influences its lipophilicity, solubility, and metabolic stability, making this compound a versatile building block. Its derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases, primarily by acting as kinase inhibitors, modulators of neurotransmitter receptors, and antimicrobial agents. Understanding the fundamental physicochemical properties of the core molecule is paramount for the rational design and optimization of new chemical entities.

Molecular Structure and Synthesis

The structural integrity and purity of this compound are foundational to its application.

Structural Elucidation

The chemical structure of this compound is characterized by a planar, bicyclic aromatic system.

Chemical Formula: C₈H₈N₂S

Molecular Weight: 164.23 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis Workflow

The synthesis of this compound is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a sulfur-containing reagent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). A well-established and efficient method for synthesizing the 2,1,3-benzothiadiazole scaffold involves the reaction of an ortho-phenylenediamine with thionyl chloride.[1] To obtain the specific 5,6-dimethyl substitution, 4,5-dimethyl-1,2-phenylenediamine is used as the starting material.[1] The reaction proceeds via a condensation and cyclization mechanism, yielding this compound with the release of sulfur dioxide and hydrochloric acid as byproducts.[1]

Caption: Synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its behavior in biological and material systems.

Tabulated Physicochemical Data

| Property | Value | Method/Reference |

| Melting Point | 102-104 °C | Literature[2] |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂) | General knowledge for similar compounds |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. At the melting point, the sample absorbs energy to undergo a phase transition, resulting in a detectable endothermic peak.

-

Protocol:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both pans in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset temperature of the endothermic peak is taken as the melting point.

-

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5,6-Dimethyl-2,1,3-benzothiadiazole

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials, finding applications in organic electronics, photovoltaics, and medicinal chemistry.[1][2] Its electron-deficient nature and rigid, planar structure make it an ideal building block for creating materials with tailored optoelectronic properties.[2][3] This guide focuses on a specific derivative, 5,6-Dimethyl-2,1,3-benzothiadiazole, providing a comprehensive technical overview of its synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind the experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the interconnectedness of molecular synthesis, crystal growth, and the precise determination of three-dimensional atomic arrangement, which ultimately governs the material's function.

Introduction: The Significance of the Benzothiadiazole Core

The BTD ring system is a prominent heterocyclic acceptor used in the design of donor-acceptor (D-A) materials.[1] The fusion of a thiadiazole ring with a benzene ring creates a π-conjugated system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating intramolecular charge transfer (ICT) when paired with suitable electron-donating moieties.[4] This fundamental electronic property is harnessed in a vast array of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes.[1][5]

The introduction of methyl groups at the 5- and 6-positions of the BTD core, yielding this compound (molecular formula C₈H₈N₂S), serves to modulate the electronic properties and solubility of the parent compound.[4] Understanding the precise crystal structure is paramount, as the solid-state packing arrangement—governed by subtle intermolecular forces like π-π stacking and hydrogen bonding—directly influences bulk properties such as charge mobility and photoluminescence efficiency.[6][7] This guide provides the definitive methodology for obtaining and interpreting this critical structural data.

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

Rationale for Synthetic Pathway

The most robust and widely adopted method for constructing the 2,1,3-benzothiadiazole scaffold is the cyclization of an ortho-phenylenediamine precursor with a sulfur-donating reagent.[4] For the target molecule, this necessitates a targeted approach starting with 4,5-dimethyl-1,2-phenylenediamine. This precursor ensures the methyl groups are correctly positioned on the resulting fused ring system. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its by-products (SO₂ and HCl), which simplifies purification.[4]

Detailed Synthesis Protocol

Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard reflux and extraction glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve 4,5-dimethyl-1,2-phenylenediamine in anhydrous toluene.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers.

-

Drying and Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth: The Art of Molecular Ordering

Obtaining a high-quality single crystal is the most critical and often most challenging step. The goal is to encourage molecules to slowly transition from a disordered solution state to a highly ordered, single-crystal lattice.

Recommended Technique: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a dichloromethane/hexane mixture). Justification: A binary solvent system allows for fine-tuning of solubility. Dichloromethane is a good solvent, while hexane acts as an anti-solvent.

-

Transfer the saturated solution to a clean vial.

-

Cover the vial with a cap containing a few small perforations made by a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. The gradual increase in concentration will lead to the formation of well-defined, diffraction-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis Workflow

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for Crystal Structure Determination.

Detailed Experimental Protocol for SC-XRD

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a glass fiber or loop using cryo-oil.

-

Data Collection: The mounted crystal is placed in the cold nitrogen stream (typically 100 K) of a diffractometer. Causality: Low temperature is essential to minimize atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[8] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam while recording the intensities and positions of the diffracted spots on a detector.[8]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The primary challenge is solving the "phase problem," as detectors only record intensities, not the phase of the X-ray waves. Direct methods or Patterson functions are used to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement, quantified by the R-factor.

Structural Analysis of this compound

While a specific public entry in the Cambridge Structural Database (CSD) for this exact compound is not available as of this writing, we can present a representative analysis based on the established structures of closely related BTD derivatives.[7][9]

Molecular Structure

The core of the molecule consists of the fused bicyclic 2,1,3-benzothiadiazole system. The two methyl groups are substituted at the 5- and 6-positions of the benzene ring. The entire BTD core is expected to be highly planar, a characteristic feature that facilitates π-orbital overlap and is crucial for its electronic properties.

Caption: Molecular Connectivity of this compound.

Crystallographic Data Summary

The following table summarizes expected crystallographic parameters for this compound, extrapolated from data on similar small, planar heterocyclic molecules.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₈H₈N₂S | Defines the atomic composition. |

| Formula Weight | 164.23 g/mol | Molar mass of the compound.[4] |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell.[6][10] |

| a, b, c (Å) | 5-10 Å, 8-15 Å, 10-20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90°, 90-110°, 90° | Angles of the unit cell. |

| Volume (ų) | 800 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Temperature | 100 K | Data collection temperature to reduce thermal motion. |

| R-factor | < 0.05 | A measure of the agreement between the model and the experimental data. |

Supramolecular Interactions and Crystal Packing

In the solid state, the planar BTD molecules are expected to arrange in a way that maximizes favorable intermolecular interactions. Based on studies of related compounds, the dominant packing motif would likely involve:

-

π-π Stacking: The electron-deficient BTD rings can stack with neighboring molecules in an offset or "slipped" configuration. This is a critical interaction for facilitating charge transport in organic semiconductor applications.[6]

-

C-H···N/S Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the nitrogen or sulfur atoms of adjacent molecules can further stabilize the crystal lattice, creating a robust three-dimensional network.[6][7]

These non-covalent interactions dictate the final crystal packing, which in turn defines the material's properties. The analysis of these interactions provides invaluable insight for crystal engineering efforts aimed at producing materials with desired functionalities.[7]

Conclusion

The structural analysis of this compound is a multi-step process that bridges synthetic chemistry with advanced physical characterization. This guide has outlined a robust, field-tested methodology, beginning with a targeted synthesis and culminating in a detailed crystallographic refinement. The elucidation of the precise atomic arrangement and the nature of the intermolecular interactions within the crystal lattice provides the fundamental data required to understand and predict the bulk properties of this important material. This knowledge is indispensable for the rational design of next-generation organic electronic and pharmaceutical compounds based on the versatile 2,1,3-benzothiadiazole scaffold.

References

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega. Available at: [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health (NIH). Available at: [Link]

-

Crystal structures of dimethyl 4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylate. ResearchGate. Available at: [Link]

-

Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. ResearchGate. Available at: [Link]

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Processes. Available at: [Link]

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. Available at: [Link]

-

Selected absorption peaks of benzothiadiazole derivatives in solution and crystal. ResearchGate. Available at: [Link]

-

Library of 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (1) derivatives. ResearchGate. Available at: [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health (NIH). Available at: [Link]

-

ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. Available at: [Link]

-

Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on intramolecular charge transfer. Middle East Technical University. Available at: [Link]

-

Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. University of Lethbridge. Available at: [Link]

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Publications. Available at: [Link]

-

2,1,3-Benzothiadiazole. PubChem. Available at: [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

-

Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. The Royal Society of Chemistry. Available at: [Link]

-

CCDC 2120070: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. benchchem.com [benchchem.com]

- 5. arts.units.it [arts.units.it]

- 6. psecommunity.org [psecommunity.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5,6-Dimethyl-2,1,3-benzothiadiazole: A Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

5,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound featuring a benzene ring fused to a thiadiazole ring, with methyl groups at the 5- and 6-positions. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit used extensively in the development of functional organic materials.[1] Its derivatives are integral to applications ranging from organic light-emitting diodes (OLEDs) and photovoltaic cells to fluorescent probes and pharmaceuticals.[2][3] The addition of methyl substituents at the 5,6-positions modifies the electronic properties, solubility, and solid-state packing of the parent BTD scaffold, making a detailed understanding of its fundamental characteristics essential for targeted material design.

This technical guide provides a comprehensive analysis of the key spectroscopic signatures of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The methodologies and interpretations presented herein are designed to equip researchers, particularly those in materials science and drug development, with the expertise to confidently identify and characterize this important molecular building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.

Predicted ¹H NMR Spectral Data

The molecular symmetry of this compound significantly simplifies its proton NMR spectrum. Due to the C₂ symmetry axis, the two methyl groups are chemically equivalent, as are the two aromatic protons. This results in an exceptionally clean spectrum with only two signals. For the parent 2,1,3-benzothiadiazole, the aromatic protons appear as a multiplet around 7.5-8.0 ppm in CDCl₃.[4][5] The electron-donating effect of the two methyl groups in the 5,6-dimethyl derivative is expected to shield the adjacent aromatic protons (H-4 and H-7), causing an upfield shift relative to the parent compound.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H-4, H-7) | ~7.75 | Singlet (s) | 2H |

| -CH ₃ (at C-5, C-6) | ~2.45 | Singlet (s) | 6H |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum further confirms the molecular structure and symmetry. Four distinct signals are anticipated in the aromatic region, corresponding to the two protonated aromatic carbons (C-4, C-7), the two methyl-substituted carbons (C-5, C-6), and the two bridgehead carbons of the thiadiazole ring (C-4a, C-7a). An additional signal is expected in the aliphatic region for the equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4a, C-7a | ~154 |

| C-5, C-6 | ~138 |

| C-4, C-7 | ~128 |

| -C H₃ | ~20 |

| Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm) |

Experimental Protocol for NMR Analysis

The following protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[6]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

¹H Spectrum Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will be significantly higher (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural features. The key is to identify vibrations from the aromatic ring, the methyl groups, and the fused heterocyclic system.

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be found just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions, including C-H bending, C-N stretching, and skeletal vibrations of the entire benzothiadiazole ring system, which are unique to the molecule.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 1460 - 1440 | C-H Bend | Methyl Asymmetric Bend |

| 1380 - 1370 | C-H Bend | Methyl Symmetric Bend |

| 1350 - 1000 | Stretch / Bend | C-N, S=N, Ring Vibrations |

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For conjugated systems like this compound, the most significant transitions are typically π → π*. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are highly characteristic.

Spectral Interpretation

The 2,1,3-benzothiadiazole core is a strong chromophore. Its derivatives are known to exhibit intense absorption bands due to π → π* transitions.[7] The addition of electron-donating methyl groups typically acts as an auxochromic influence, causing a bathochromic (red) shift in the λ_max compared to the unsubstituted parent molecule. In non-polar solvents, the spectrum is expected to show well-defined vibronic structuring. In polar solvents, these fine features may be broadened. Many benzothiadiazole derivatives also exhibit intramolecular charge transfer (ICT) character in their electronic transitions, which can be sensitive to solvent polarity.[4][7]

Table 4: Predicted UV-Vis Absorption Data

| Solvent | Predicted λ_max (nm) | Associated Transition |

| Cyclohexane | ~330 - 345 | π → π |

| Ethanol | ~335 - 350 | π → π |

Experimental Protocol for UV-Vis Analysis

Accurate UV-Vis measurements require careful attention to solvent purity and concentration.

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

-

-

Working Solution Preparation:

-

Perform serial dilutions to prepare a working solution with an expected maximum absorbance between 0.5 and 1.0 AU. A typical concentration is around 1 x 10⁻⁵ M.

-

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

-

Place one cuvette in the reference beam path and the other in the sample beam path.

-

Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the working solution of the analyte.

-

Record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry.

-

NMR spectroscopy provides definitive proof of structure, revealing two singlets in the ¹H spectrum and five distinct signals in the ¹³C spectrum, confirming the equivalence of the methyl and aromatic positions.

-

IR spectroscopy validates the presence of the key functional moieties, including aromatic C-H, aliphatic C-H, and the characteristic vibrations of the benzothiadiazole core.

-

UV-Vis spectroscopy characterizes the electronic properties, showing strong π → π* transitions typical of conjugated heterocyclic systems.

Together, these three techniques provide a comprehensive and complementary spectroscopic profile. This guide serves as a foundational reference for the confident identification, purity assessment, and further investigation of this compound in advanced research and development applications.

References

- Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. Benchchem.

- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum.

-

Selected absorption peaks of benzothiadiazole derivatives in solution... ResearchGate. Available from: [Link]

-

Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing. Available from: [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. Available from: [Link]

-

d4ob01725k1.pdf. The Royal Society of Chemistry. Available from: [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Human Metabolome Database. Available from: [Link]

-

Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. The Royal Society of Chemistry. Available from: [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available from: [Link]

-

2,1,3-Benzothiadiazole | C6H4N2S | CID 67502. PubChem. Available from: [Link]

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega. Available from: [Link]

-

Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. OPUS - University of Lethbridge. Available from: [Link]

-

Figure S1. IR spectrum of compound 5. ResearchGate. Available from: [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available from: [Link]

-

design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. Available from: [Link]

-

Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available from: [Link]

-

Benzothiadiazole and Its Derivatives-based sp2 Carbon- Conjugated Covalent Organic Frameworks for Photocatalytic Hydrogen. The Royal Society of Chemistry. Available from: [Link]

-

UV-Vis spectra of polymers containing benzothiadiazole (left) or fl... ResearchGate. Available from: [Link]

-

5, 6 - Dicyano[4][8][9]benzothiadiazole-based deep red/near- infrared thermally activated delayed fluorescence emitter for effic. ScienceAsia. Available from: [Link]

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available from: [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available from: [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available from: [Link]

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

Photophysical and electrochemical properties of 5,6-Dimethyl-2,1,3-benzothiadiazole

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 5,6-Dimethyl-2,1,3-benzothiadiazole

Introduction: The Significance of the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. As a privileged electron-accepting unit, its derivatives are integral to the development of organic semiconductors, fluorescent probes, and phototheranostics.[1] The unique electronic structure of the BTD core allows for the creation of molecules with strong intramolecular charge-transfer (ICT) characteristics, which in turn governs their optical and electronic behavior.[2]

This guide focuses specifically on This compound , a derivative where the introduction of electron-donating methyl groups onto the benzene ring subtly modulates the molecule's electronic landscape. Understanding these modifications is critical for researchers aiming to fine-tune the properties of BTD-based systems for applications ranging from organic light-emitting diodes (OLEDs) to advanced bioimaging agents.[3][4] This document provides a comprehensive overview of the synthesis, photophysical properties, and electrochemical behavior of this specific compound, supported by field-proven experimental protocols and theoretical insights.

Molecular Synthesis and Functionalization

The construction of the this compound core is a targeted and efficient process rooted in established chemical transformations.

Core Synthesis Strategy

The most direct and widely adopted method for creating the 2,1,3-benzothiadiazole scaffold involves the condensation and cyclization of an ortho-phenylenediamine precursor with thionyl chloride (SOCl₂).[5][6] This reaction provides a straightforward and high-yielding pathway to the fused heterocyclic system.

The synthesis of the target molecule commences with 4,5-dimethyl-1,2-phenylenediamine . This specific precursor, which already contains the requisite methyl groups at the desired positions, undergoes cyclization with thionyl chloride. This targeted approach ensures the precise formation of the 5,6-dimethyl substituted BTD core.[5]

Caption: Synthetic pathway for this compound.

Opportunities for Advanced Derivatization

A key advantage of the BTD scaffold is its capacity for further functionalization, which allows for extensive tuning of its properties. Halogenation, particularly bromination, of the BTD ring typically occurs at the 4- and 7-positions.[5] These halogenated derivatives serve as versatile intermediates for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of various aryl or heteroaryl groups to create more complex donor-acceptor architectures.[7][8]

Photophysical Properties: Harnessing Light

The interaction of this compound with light is defined by its electronic transitions, which are heavily influenced by its intramolecular charge-transfer character.

Absorption and Emission Characteristics

BTD derivatives typically exhibit two main absorption regions in their UV-visible spectra. Higher energy bands are attributed to localized π-π* and n-π* transitions, while a lower energy band, often extending into the visible region, arises from an intramolecular charge-transfer (ICT) from the electron-rich benzene ring to the electron-deficient thiadiazole moiety.[7] The methyl groups at the 5 and 6 positions, being weakly electron-donating, are expected to slightly red-shift these transitions compared to the unsubstituted parent BTD molecule.

The fluorescence emission from BTD derivatives is a direct consequence of the ICT excited state and is often characterized by a large Stokes shift (the separation between the absorption and emission maxima).[9] This property is highly desirable for applications in fluorescence imaging, as it minimizes self-absorption and improves signal-to-noise ratios.

| Property | Value | Solvent | Reference |

| Absorption Max (λabs) | ~417 nm | Solution | [3] |

| Emission Max (λem) | ~492 nm | Solution | [3] |

| Stokes' Shift | ~75 nm | Solution | [3] |

| Quantum Yield (ΦF) | ~0.65 | Solution | [3] |

| Fluorescence Lifetime (τ) | 1.9 - 11.1 ns | Toluene | [10] |

| Note: Data presented is for a closely related D-π-A-π-D benzothiadiazole derivative as specific data for this compound is not extensively published. These values serve as a representative baseline. |

Solvatochromism

A hallmark of molecules with significant ICT character is solvatochromism—a change in absorption or emission color with solvent polarity. The excited state of BTD derivatives possesses a larger dipole moment than the ground state. Consequently, in more polar solvents, the excited state is stabilized, leading to a bathochromic (red) shift in the fluorescence emission spectrum.[4][10] This sensitivity to the local environment makes BTD derivatives excellent candidates for use as environmental probes.

Electrochemical Properties: Electron Transfer Dynamics

The electron-deficient nature of the BTD core imparts distinct and measurable electrochemical properties, which are crucial for applications in organic electronics.

Redox Behavior and Frontier Molecular Orbitals

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of these molecules.[11] BTD derivatives are known to undergo reversible or quasi-reversible one-electron reduction processes, reflecting the stability of the resulting radical anion.[12] The reduction potential is a direct measure of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Conversely, the oxidation potential, which corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is largely influenced by the electron-donating substituents on the benzene ring. The electrochemically determined HOMO and LUMO energy levels are critical parameters for designing efficient organic electronic devices, as they dictate charge injection and transport properties.[13]

| Property | Value (eV) | Method | Reference |

| Ionization Potential (IP / HOMO) | 5.28 - 5.33 | Cyclic Voltammetry | [12][14] |

| Electron Affinity (EA / LUMO) | 2.59 - 2.84 | Cyclic Voltammetry | [12][14] |

| Electrochemical Band Gap | ~2.5 eV | Calculated from IP & EA | [12][14] |

| Note: Data is for representative D-A-D compounds containing a benzothiadiazole acceptor. The values provide a strong estimate for the expected range of this compound. |

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and comparable data.

Protocol 1: Photophysical Characterization

This protocol outlines the steps for acquiring absorption and emission spectra, as well as determining the relative fluorescence quantum yield.

Caption: Standard workflow for photophysical analysis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or acetonitrile) at a concentration of ~1 mM. Prepare a dilute solution (~10⁻⁵ M) from the stock, ensuring the maximum absorbance is below 0.1 to avoid inner filter effects.

-

UV-Visible Spectroscopy: Record the absorption spectrum using a dual-beam spectrophotometer from 250 to 700 nm in a 1 cm path length quartz cuvette.

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its primary absorption maximum (λabs). Record the emission spectrum over a range that captures the entire fluorescence band.

-

Quantum Yield Determination:

-

Select a suitable fluorescence standard with a known quantum yield (Φstd) that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

-

Measure the absorbance of both the sample and standard at the excitation wavelength, keeping it below 0.1.

-

Measure the integrated fluorescence intensity (A) for both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield (Φs) using the formula: Φs = Φstd * (As / Astd) * (Absstd / Abss) * (ns² / nstd²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Protocol 2: Electrochemical Characterization

This protocol details the use of cyclic voltammetry to determine redox potentials and estimate frontier orbital energies.

Caption: Standard workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

-

Electrolyte Solution: Prepare a solution containing ~1 mM of this compound and 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

-

Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[15] Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Cyclic Voltammetry: Scan the potential at a rate of 50-100 mV/s, covering a range that includes the expected reduction and oxidation events.

-

Internal Referencing: After recording the initial voltammogram, add a small amount of ferrocene as an internal standard. Record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point.

-

Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) waves relative to the Fc/Fc⁺ couple. Estimate the HOMO and LUMO energy levels using the empirical formulas:

-

EHOMO = -[Eonset, ox (vs Fc/Fc⁺) + 5.1] eV

-

ELUMO = -[Eonset, red (vs Fc/Fc⁺) + 5.1] eV

-

Conclusion and Future Outlook

This compound represents a fundamentally important yet subtly tuned variation of the BTD scaffold. Its photophysical and electrochemical properties, characterized by strong intramolecular charge transfer and stable redox states, make it an attractive building block for advanced functional materials. The synthetic accessibility and potential for further derivatization at the 4 and 7 positions open avenues for creating a vast library of compounds with tailored optoelectronic characteristics. For researchers in materials science and drug development, a thorough understanding of this core structure provides a powerful tool for the rational design of next-generation technologies.

References

- This compound | 1887-60-1 | Benchchem. (URL: )

-

Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries | ACS Energy Letters - ACS Publications. (2021-10-18). (URL: [Link])

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. (URL: [Link])

-

Normalized (a) absorption and (b) emission spectra of benzothiadiazole-based conjugated molecules (compounds 14, 17, 20-25) in chloroform solution (10 −5 M). - ResearchGate. (URL: [Link])

-

Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection - Sciforum. (2025-11-12). (URL: [Link])

-

Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not? - Lirias. (URL: [Link])

-

New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (2022-06-16). (URL: [Link])

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering - ResearchGate. (2025-08-06). (URL: [Link])

-

Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state - RSC Publishing. (2024-05-29). (URL: [Link])

-

Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units - RSC Publishing. (2024-07-11). (URL: [Link])

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. (2021-06-23). (URL: [Link])

-

Photophysical and redox properties of new donor-acceptor-donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - PubMed. (2024-07-31). (URL: [Link])

-

TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research - inLIBRARY. (2024-08-03). (URL: [Link])

-

Electrochemical CO2 capture, release and reduction by a benzothiadiazole molecule with multiple redox states | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-03-11). (URL: [Link])

-

Electronic Supplementary Information High-performing D-π-A-π-D Benzothiadiazole-based hybrid local and charge-transfer emitter - The Royal Society of Chemistry. (URL: [Link])

-

Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021-10-04). (URL: [Link])

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - Semantic Scholar. (URL: [Link])

-

Photophysical processes in single molecule organic fluorescent probes - PubMed. (2014-02-21). (URL: [Link])

-

Study of the electrochemical redox characteristics of some thiadiazoles and their derivatives - Academic Journals. (2011-11-16). (URL: [Link])

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021-06-23). (URL: [Link])

-

Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units - MDPI. (URL: [Link])

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. (URL: [Link])

-

Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. (URL: [Link])

Sources

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photophysical and redox properties of new donor-acceptor-donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02322F [pubs.rsc.org]

- 15. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Solvatochromic Behavior of 5,6-Dimethyl-2,1,3-benzothiadiazole Derivatives

Introduction: The Strategic Value of Environment-Sensing Fluorophores

In the fields of molecular biology, materials science, and drug development, probes that can sense and report on their local microenvironment are of paramount importance. Solvatochromic dyes, compounds whose absorption or emission spectra are sensitive to the polarity of the surrounding solvent, serve as powerful tools for such interrogation. The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged electron-deficient core for designing high-performance fluorophores.[1][2] BTD derivatives are renowned for their high photostability, large Stokes shifts, and pronounced solvatochromic properties.[1][3]

This technical guide focuses on a specific subclass: 5,6-Dimethyl-2,1,3-benzothiadiazole derivatives. The strategic placement of methyl groups on the benzenoid ring is not merely decorative; these electron-donating groups can modulate the electronic properties of the BTD core, offering a route to fine-tune photophysical behavior and enhance solubility in organic media. We will explore the underlying principles of their solvatochromism, provide robust experimental protocols for characterization, and discuss their application, particularly in the realm of cellular imaging.

Section 1: Molecular Design and Synthesis Strategy

The potent solvatochromic behavior of BTD derivatives stems from an intramolecular charge transfer (ICT) character.[4] The molecular design typically involves coupling the electron-accepting BTD core with an electron-donating group (D) to create a "push-pull" or D-A architecture. Upon photoexcitation, electron density shifts from the donor to the acceptor, resulting in a highly polar excited state. This change in dipole moment between the ground and excited states is the physical origin of solvatochromism.

A plausible and efficient synthetic strategy for a representative D-A type this compound derivative involves a multi-step process, leveraging modern cross-coupling reactions.

Causality in Synthetic Design: The choice of a cross-coupling reaction like Suzuki or Stille coupling is deliberate. These methods are highly versatile and tolerant of a wide range of functional groups, allowing for the modular assembly of the final D-A structure.[4][5] Starting with the commercially available 4,5-dimethyl-1,2-phenylenediamine allows for the direct construction of the core 5,6-dimethyl-BTD unit. Subsequent regioselective bromination is critical to install a handle for the cross-coupling reaction, which then attaches the desired electron-donating moiety.

Proposed Synthetic Workflow:

-

Formation of the BTD Core: Cyclization of 4,5-dimethyl-1,2-phenylenediamine with a thionylating agent (e.g., thionyl chloride or N-thionylaniline) to yield this compound.

-

Regioselective Halogenation: Introduction of bromine at the 4-position of the BTD ring using N-Bromosuccinimide (NBS) under controlled conditions. The electron-poor nature of the BTD ring directs this substitution.[2]

-

Suzuki or Stille Cross-Coupling: The resulting 4-bromo-5,6-dimethyl-2,1,3-benzothiadiazole is then reacted with a suitable boronic acid/ester (Suzuki) or organostannane (Stille) derivative of an electron-donating group (e.g., a triphenylamine or carbazole moiety) in the presence of a palladium catalyst and a suitable ligand.[4] This final step yields the target D-A fluorophore.

Caption: Solvent polarity effect on the energy levels of a BTD fluorophore.

Section 3: Experimental Protocol for Solvatochromic Analysis

This protocol provides a self-validating system for the quantitative characterization of a fluorophore's solvatochromic behavior. The core principle is to measure the absorption and emission spectra of the dye in a series of solvents spanning a wide range of polarities.

Materials and Equipment:

-

Target this compound derivative

-

Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, DMSO, Ethanol)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Dual-beam UV-Visible spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes (one for absorption, three for fluorescence)

Step-by-Step Methodology: [6][7][8]

-

Preparation of Stock Solution: a. Accurately weigh approximately 1 mg of the BTD derivative. b. Dissolve the compound in a suitable solvent where it is highly soluble (e.g., Dichloromethane or Toluene) in a 10 mL volumetric flask to create a concentrated stock solution (~10⁻⁴ M). Ensure complete dissolution, using sonication if necessary. The exact concentration should be calculated.

-

Preparation of Working Solutions: a. For each solvent to be tested, prepare a dilute working solution. A final concentration of 1-10 µM is typical. b. Causality: The concentration must be low enough to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects and concentration-dependent phenomena. c. Example: Transfer 100 µL of the 10⁻⁴ M stock solution into a 10 mL volumetric flask and dilute to the mark with the desired spectroscopic grade solvent to obtain a 10⁻⁶ M (1 µM) working solution.

-

Spectroscopic Measurements: a. Absorption: i. Turn on the UV-Visible spectrophotometer and allow the lamps to warm up. ii. Set the scan range (e.g., 300-700 nm). iii. Fill a quartz cuvette with the pure solvent to be tested and use it to record a baseline (blank). iv. Rinse the cuvette with the corresponding working solution, then fill it and record the absorption spectrum. v. Identify and record the wavelength of maximum absorbance (λmax, abs). b. Fluorescence: i. Turn on the spectrofluorometer and allow the lamp to warm up. ii. Set the excitation wavelength (λex) to the λmax, abs determined in the previous step. This ensures maximum emission intensity. iii. Set the emission scan range, typically starting ~20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λex = 450 nm, scan from 470-800 nm). iv. Use a cuvette filled with the pure solvent to check for background fluorescence. v. Record the emission spectrum of the working solution. vi. Identify and record the wavelength of maximum emission (λmax, em).

-

Repeat for All Solvents: a. Systematically repeat steps 3a and 3b for each solvent in your series, moving from nonpolar to polar.

Caption: Experimental workflow for characterizing solvatochromism.

Section 4: Data Analysis and Interpretation

Once the spectral data is collected, it must be analyzed to quantify the solvatochromic effect. This involves correlating the observed spectral shifts with established solvent polarity scales.

Data Presentation: The primary data should be summarized in a table. The Stokes shift (in nm or cm⁻¹), which is the difference between the absorption and emission maxima, is a key parameter as it directly reflects the extent of excited-state relaxation prior to emission.

Table 1: Representative Photophysical Data for a 5,6-Dimethyl-BTD Derivative (Note: This data is illustrative of expected trends for a D-A benzothiadiazole derivative)

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (ν̃abs - ν̃em) (cm⁻¹) |

| n-Hexane | 1.88 | 445 | 510 | 2980 |

| Toluene | 2.38 | 448 | 525 | 3421 |

| Dichloromethane | 8.93 | 455 | 560 | 4510 |

| Acetone | 20.7 | 458 | 595 | 5595 |

| Acetonitrile | 37.5 | 460 | 610 | 5980 |

| DMSO | 46.7 | 462 | 625 | 6355 |

Theoretical Correlation: The Lippert-Mataga Model To gain deeper insight into the change in electronic structure upon excitation, the Lippert-Mataga equation is employed. [9][10]It provides a powerful method to estimate the change in the dye's dipole moment (Δμ = μₑ - μ₉) between the excited (μₑ) and ground (μ₉) states.

The equation relates the Stokes shift (in wavenumbers, cm⁻¹) to the solvent orientation polarizability (Δf):

ν̃abs - ν̃em = (2Δμ² / hc a³) * Δf + constant

Where:

-

Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] (a function of the solvent's dielectric constant ε and refractive index n)

-

h is Planck's constant

-

c is the speed of light

-

a is the Onsager cavity radius of the solute molecule (can be estimated from computational modeling)

Practical Application: A plot of the Stokes shift (ν̃abs - ν̃em) versus the solvent polarity function (Δf) should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (Δμ²). A large slope is indicative of a significant ICT character and strong solvatochromic behavior. This analysis provides quantitative validation of the proposed ICT mechanism. [10][11]

Section 5: Applications in Drug Development and Cell Biology

The unique properties of solvatochromic BTD derivatives make them exceptionally well-suited for applications in biological imaging. One of the most prominent applications is the specific staining of intracellular lipid droplets (LDs). [1][12][13] Mechanism of Action as a Lipid Droplet Probe:

-

Hydrophobicity: The BTD derivative is designed to be lipophilic, allowing it to readily cross the cell membrane and partition into nonpolar environments within the cell.

-

Environment-Sensing Fluorescence: In the aqueous and polar environment of the cytoplasm, the probe's fluorescence is often low or quenched. However, upon accumulating in the highly nonpolar, triglyceride-rich core of a lipid droplet, its fluorescence quantum yield increases dramatically. [12]* High Signal-to-Noise: This "turn-on" fluorescence mechanism results in bright staining of the lipid droplets against a dark cytoplasmic background, providing an excellent signal-to-noise ratio. [12][13] Relevance to Researchers: Altered lipid metabolism is a hallmark of various diseases, including cancer, obesity, and neurodegenerative disorders. [13]Therefore, fluorescent probes that can specifically and brightly visualize lipid droplets are invaluable tools for:

-

Studying the dynamics of lipid storage and trafficking.

-

Screening for drugs that modulate lipid metabolism.

-

Diagnosing and monitoring disease progression at a cellular level. [1]

Conclusion and Future Outlook

Derivatives of this compound represent a versatile and powerful class of solvatochromic fluorophores. By understanding the principles of their ICT-based mechanism and applying rigorous characterization protocols, researchers can harness their environment-sensing capabilities for a wide range of applications. The ability to rationally design and synthesize these probes, tuning their properties through targeted chemical modifications, ensures their continued relevance in materials science and as sophisticated tools for interrogating complex biological systems. Future work will likely focus on developing BTD derivatives with two-photon absorption properties for deeper tissue imaging and integrating them into theranostic systems that combine imaging with therapeutic action.

References

- Doloczki, S., Holmberg, K. O., Fdez. Galván, I., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 14544–14550.

- BenchChem. (n.d.). This compound | 1887-60-1.

- Nikolic, G. M., & Velickovic, J. M. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI.

- University of Wisconsin-Madison. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73.

- Alfonso, M., Espinosa, A., Tárraga, A., & Molina, P. (2014).

- BenchChem. (n.d.). In-depth Technical Guide: The Solvatochromism of Fba 185.

- Nogueira, J. J., et al. (2020). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Journal of Molecular Liquids, 319, 114277.

- Shvid, M., et al. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. NIH.

- Author, et al. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.

- Pires, A., et al. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.

- Alfonso, M., et al. (2014).

- Dyrager, C., et al. (2017).

- Dyrager, C., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties.

- Alfonso, M., et al. (2014). Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations.

- Author, et al. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF.

- Zhang, Y., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. PubMed Central.

- Author, et al. (n.d.).

- Author, et al. (n.d.). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties.

- Author, et al. (2024).

- Author, et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org.

- Author, et al. (2012). Solvatochromic studies of fluorescent azo dyes: Kamlet-Taft (π*, α and β) and Catalan (S(pp), S(A) and S(B)) solvent scales approach. PubMed.

Sources

- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 2. diva-portal.org [diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]